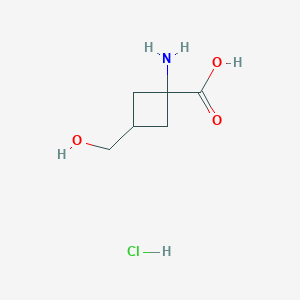
cis-1-Amino-3-(hydroxymethyl)cyclobutanecarboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-1-Amino-3-(hydroxymethyl)cyclobutanecarboxylic acid;hydrochloride: is a chemical compound with the molecular formula C6H11NO3 It is a derivative of cyclobutanecarboxylic acid and features a cyclobutane ring with an amino group and a hydroxymethyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Amino-3-(hydroxymethyl)cyclobutanecarboxylic acid;hydrochloride typically involves the stereospecific synthesis from 3-oxabicyclo[3.1.1]heptan-2-one-1-carboxylic acid . The reaction conditions often include the use of specific catalysts and solvents to ensure the correct stereochemistry of the product.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: cis-1-Amino-3-(hydroxymethyl)cyclobutanecarboxylic acid;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of cyclobutanecarboxylic acid derivatives.
Reduction: Formation of cyclobutanamine derivatives.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
cis-1-Amino-3-(hydroxymethyl)cyclobutanecarboxylic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-1-Amino-3-(hydroxymethyl)cyclobutanecarboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
cis-3-Hydroxy-3-Methylcyclobutanecarboxylic acid: Similar structure but with a methyl group instead of an amino group.
Cyclobutanecarboxylic acid, 3-(methylamino)-, 1-methylethyl ester: Another derivative of cyclobutanecarboxylic acid with different substituents.
Uniqueness: cis-1-Amino-3-(hydroxymethyl)cyclobutanecarboxylic acid;hydrochloride is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
cis-1-Amino-3-(hydroxymethyl)cyclobutanecarboxylic acid hydrochloride (also referred to as cis-ACBC) is a cyclobutane derivative that has garnered interest in various biological and medicinal applications. This compound is notable for its structural features, including an amino group and a hydroxymethyl group, which contribute to its biological activity.
- IUPAC Name : (1S,3S)-1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid hydrochloride
- Molecular Formula : C₆H₁₂ClNO₃
- Molecular Weight : 181.62 g/mol
- CAS Number : 109826-20-2
The biological activity of cis-ACBC is primarily attributed to its ability to interact with various molecular targets within biological systems. The amino and hydroxymethyl groups can form hydrogen bonds, influencing enzyme-substrate interactions and potentially modulating metabolic pathways. This compound has been shown to act as a substrate or inhibitor in enzymatic reactions, thereby affecting enzyme activity critical for cellular functions .
Biological Activities
Research indicates that cis-ACBC exhibits several biological activities:
- Antimicrobial Activity : Studies have suggested that derivatives of cyclobutane amino acids, including cis-ACBC, possess antimicrobial properties, making them potential candidates for developing new antibiotics .
- Antitumor Effects : Preliminary research indicates that cis-ACBC may inhibit tumor growth, acting as a selective antagonist at NMDA receptors. This suggests potential applications in cancer therapy .
- Neuroprotective Properties : The compound's ability to modulate neurotransmitter systems has led to investigations into its neuroprotective effects, particularly in models of neurodegenerative diseases .
Table 1: Summary of Biological Activities of cis-ACBC
Case Studies
- Antimicrobial Efficacy : A study explored the antimicrobial effects of several cyclobutane derivatives, including cis-ACBC. Results indicated significant inhibition of bacterial growth, suggesting its utility in developing new antimicrobial agents .
- Antitumor Activity : In vitro studies demonstrated that cis-ACBC could inhibit the proliferation of cancer cell lines through modulation of NMDA receptor activity. This highlights its potential role in cancer therapy .
- Neuroprotective Effects : Research involving animal models showed that administration of cis-ACBC led to improved outcomes in neurodegenerative disease models, indicating its potential as a neuroprotective agent .
Properties
Molecular Formula |
C6H12ClNO3 |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c7-6(5(9)10)1-4(2-6)3-8;/h4,8H,1-3,7H2,(H,9,10);1H |
InChI Key |
SBEQUKZKPGRUFS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C(=O)O)N)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















